molecular formula C11H12N2O B12605672 N-[2-(6-Ethynyl-2-pyridinyl)ethyl]acetamide

N-[2-(6-Ethynyl-2-pyridinyl)ethyl]acetamide

Cat. No.: B12605672
M. Wt: 188.23 g/mol
InChI Key: SRWFZJWOAJZLRU-UHFFFAOYSA-N
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Description

N-[2-(6-Ethynyl-2-pyridinyl)ethyl]acetamide is a chemical compound with the molecular formula C11H12N2O It is characterized by the presence of an ethynyl group attached to a pyridine ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-Ethynyl-2-pyridinyl)ethyl]acetamide typically involves the reaction of 6-ethynyl-2-pyridine with an appropriate acetamide derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the acetamide, facilitating the nucleophilic attack on the pyridine ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the ethynyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-Ethynyl-2-pyridinyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl group.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Conversion to a piperidine derivative.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[2-(6-Ethynyl-2-pyridinyl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-[2-(6-Ethynyl-2-pyridinyl)ethyl]acetamide involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Ethynyl-2-pyridinyl)acetamide
  • 2-(6-Ethynylpyridin-2-yl)acetamide

Uniqueness

N-[2-(6-Ethynyl-2-pyridinyl)ethyl]acetamide is unique due to the presence of both an ethynyl group and an acetamide group attached to the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds.

Biological Activity

N-[2-(6-Ethynyl-2-pyridinyl)ethyl]acetamide is a compound that has gained attention for its potential biological activities, particularly in the context of cancer treatment and as a ligand in biochemical assays. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound this compound features an ethynyl group attached to a pyridine ring, which is known for its role in various biological systems. The presence of the ethynyl moiety is significant as it can influence the compound's interaction with biological targets.

Anticancer Potential

  • Inhibition of Kinases : The compound is investigated for its role as a ligand in biochemical assays, particularly those assessing kinase activity. Kinases like Nek2 are critical in cancer biology, and compounds that can inhibit such enzymes may offer therapeutic benefits.
  • Cell Cycle Regulation : Similar compounds have been shown to interfere with cell cycle progression, leading to cell death in cancer lines. This suggests that this compound could potentially exhibit similar properties, although specific data on this compound is still emerging .

Antimicrobial Activity

Preliminary evaluations of related compounds indicate that nitrogen-containing heterocycles can exhibit antimicrobial properties. For example, certain derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess such activities .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Kinase Inhibition : A study highlighted the design of purine-based inhibitors targeting Nek2 and CDK2, demonstrating how structural modifications can enhance selectivity and potency against these kinases .
  • Antimicrobial Assays : In vitro tests on similar nitrogen-containing compounds revealed varying degrees of antibacterial activity against pathogens like E. coli and S. aureus, indicating a potential area for further exploration with this compound .

Data Table: Biological Activity Summary

Activity Type Description Reference
AnticancerPotential kinase inhibitor; disrupts cell cycle
AntimicrobialExhibits antibacterial properties against various strains
Ligand RoleInvestigated as a ligand in biochemical assays

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

N-[2-(6-ethynylpyridin-2-yl)ethyl]acetamide

InChI

InChI=1S/C11H12N2O/c1-3-10-5-4-6-11(13-10)7-8-12-9(2)14/h1,4-6H,7-8H2,2H3,(H,12,14)

InChI Key

SRWFZJWOAJZLRU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=NC(=CC=C1)C#C

Origin of Product

United States

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